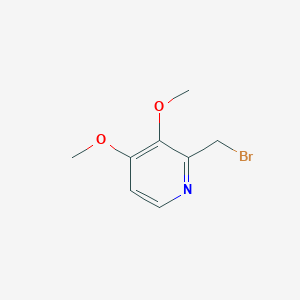
bis-(chloro-phenyl-methylene)-hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis-(chloro-phenyl-methylene)-hydrazine is an organic compound characterized by the presence of two phenyl groups attached to a hydrazine moiety through methylene bridges, each substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(chloro-phenyl-methylene)-hydrazine typically involves the reaction of phenylhydrazine with chlorinated methylene compounds under controlled conditions. One common method includes the reaction of phenylhydrazine with dichloromethane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
bis-(chloro-phenyl-methylene)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered substituents.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a wide range of functionalized hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
bis-(chloro-phenyl-methylene)-hydrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of bis-(chloro-phenyl-methylene)-hydrazine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis((1H-pyrrol-2-yl)methylene)hydrazine: Similar structure but with pyrrole groups instead of phenyl groups.
1,2-Bis((3,5-dimethyl-1H-pyrrol-2-yl)methylene)hydrazine: Contains dimethyl-substituted pyrrole groups.
Uniqueness
bis-(chloro-phenyl-methylene)-hydrazine is unique due to the presence of chlorine atoms and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
729-44-2 |
|---|---|
Molekularformel |
C14H10Cl2N2 |
Molekulargewicht |
277.1 g/mol |
IUPAC-Name |
N-[chloro(phenyl)methylidene]benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C14H10Cl2N2/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
SAZIGIAVMOYTBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NN=C(C2=CC=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(Dimethoxymethyl)-2-methoxypyridin-3-yl]methanol](/img/structure/B8525517.png)

![5-[2-Bromo-4-(bromomethyl)phenyl]-1,3-oxazole](/img/structure/B8525526.png)






![ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate](/img/structure/B8525574.png)


![3-Methoxy-4-methyl-4H-furo[3,2-b]indole-2-carboxamide](/img/structure/B8525601.png)
![1,3-Propanediol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B8525607.png)
